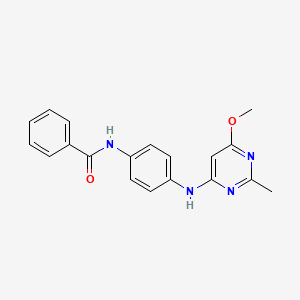

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Description

Properties

IUPAC Name |

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-13-20-17(12-18(21-13)25-2)22-15-8-10-16(11-9-15)23-19(24)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,23,24)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALOBGIUJQMGRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2-methyl-4,6-dichloropyrimidine with methanol in the presence of a base like potassium carbonate to introduce the methoxy group.

Amination Reaction: The methoxy-substituted pyrimidine is then subjected to an amination reaction with 4-aminobenzamide under suitable conditions, such as using a solvent like dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C).

Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, in solvents like DMF or dichloromethane (DCM)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has shown significant potential as a therapeutic agent due to its biological activity. Research indicates that it may function as an enzyme inhibitor, which is crucial for developing treatments for various diseases.

Case Study: Enzyme Inhibition

In studies focusing on enzyme inhibition, compounds similar to this compound have demonstrated effectiveness against specific targets, potentially leading to the development of new drugs for conditions such as cancer and inflammatory diseases. The dual functionality of this compound allows it to modulate enzyme activity effectively.

Anticancer Research

The compound's structural characteristics suggest that it may play a role in anticancer therapies. Preliminary studies have indicated that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of related compounds that exhibited potent anticancer activity against human cancer cell lines. The findings suggest that modifications to the pyrimidine ring can enhance biological activity, making this compound a candidate for further exploration in anticancer drug development.

Pharmacology

In pharmacological studies, this compound has been investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is essential for assessing the viability of the compound as a therapeutic agent.

Pharmacokinetic Profile

Research indicates favorable ADME characteristics, suggesting good oral bioavailability and metabolic stability. These properties are critical for the development of effective oral medications.

Material Science

Beyond its medicinal applications, this compound can also be utilized in material science due to its unique chemical properties. Its ability to form complexes with metals could lead to applications in catalysis or as a building block for novel materials.

Mechanism of Action

The mechanism of action of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects by preventing cell proliferation and inducing apoptosis.

Comparison with Similar Compounds

Structural Analogues with Pyrimidine-Benzamide Scaffolds

Compound 1 : N-(3-Methoxyphenyl)-3-{[6-(4-methylphenyl)pyrimidin-4-yl]amino}benzamide

- Structural Differences: Pyrimidine substituents: 6-(4-methylphenyl) instead of 6-methoxy-2-methyl. Benzamide substitution: Attached to a 3-methoxyphenyl group instead of 4-aminophenyl.

- The 3-methoxy group on benzamide could alter electronic properties, affecting binding to biological targets.

Compound 2 : N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Structural Differences: Pyrimidine substituents: 6-methyl-2-phenyl vs. 6-methoxy-2-methyl. Additional groups: A fluorophenyl and methoxyphenyl aminomethyl group.

- Crystallography data reveals intramolecular hydrogen bonding (N–H⋯N), influencing conformational rigidity and solubility .

Compound 3 : N-{4-[(4-Dimethylamino-benzylidene)amino]-6-substituted-triazin-2-yl}-benzamide derivatives

- Structural Differences: Triazine core instead of pyrimidine. Contains dimethylamino and pyrrolidine groups.

- Implications :

- Triazines may exhibit different electronic profiles, affecting redox properties and target interactions.

Substituent Effects on Pyrimidine :

- Methoxy vs. Methyl/Phenyl Groups :

- Positional Isomerism :

Benzamide Modifications :

- Amino vs. Methoxy/Fluorophenyl Groups: The 4-aminophenyl group in the target compound may facilitate hydrogen bonding with biological targets, while methoxy or fluorophenyl groups (Compound 1 and 2) could modulate electron density and bioavailability .

Biological Activity

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a synthetic compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 428.51 g/mol. Its structure features a pyrimidine ring, an amine group, and a benzamide moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N4O4 |

| Molecular Weight | 428.51 g/mol |

| Functional Groups | Amine, Benzamide, Pyrimidine |

Research indicates that this compound exhibits significant anti-inflammatory and antiproliferative activities. The compound interacts with various biological targets, including enzymes and receptors involved in inflammatory pathways. Notably, it has been shown to inhibit urokinase-type plasminogen activator (uPA), which is crucial in tissue remodeling and inflammation management.

Biological Activities

- Anti-inflammatory Activity : The compound modulates pathways associated with inflammation by inhibiting key proteins involved in inflammatory responses. In vitro studies have demonstrated its effectiveness in reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α .

- Antiproliferative Effects : this compound has shown promise in inhibiting cancer cell proliferation. For instance, it demonstrated significant activity against various cancer cell lines, with IC50 values indicating effective dose ranges for antiproliferative effects .

- Antiviral Potential : Preliminary studies suggest that this compound may exert antiviral effects by enhancing intracellular levels of antiviral proteins, which could inhibit viral replication processes .

Study 1: Anti-inflammatory Properties

In a study evaluating the anti-inflammatory effects of this compound, researchers found that treatment reduced IL-6 levels by 89% at a concentration of 10 µg/mL compared to controls . This highlights its potential as a therapeutic agent for inflammatory diseases.

Study 2: Antiproliferative Activity

Another investigation focused on the compound's antiproliferative effects against the MCF-7 breast cancer cell line. The study reported an IC50 value of approximately 3.1 µM, indicating strong inhibitory activity against tumor cell growth .

Q & A

Q. What synthetic strategies are recommended for synthesizing N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Pyrimidine Intermediate Formation : Condense 6-methoxy-2-methylpyrimidin-4-amine with 4-nitrophenyl derivatives via nucleophilic aromatic substitution. Optimize using catalysts like Pd or Cu for cross-coupling reactions .

Reduction of Nitro Group : Reduce the nitro group on the phenyl ring to an amine using hydrogenation (e.g., H₂/Pd-C) or catalytic transfer hydrogenation .

Benzamide Coupling : React the resulting aniline with benzoyl chloride in anhydrous DMF or THF, using a base (e.g., triethylamine) to scavenge HCl .

Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for high solubility) and temperature (60–80°C) to improve yield (target >70%) and purity.

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers expect?

- Methodological Answer :

- 1H/13C NMR : Key signals include:

- Methoxy group (δ ~3.8 ppm in 1H; δ ~55 ppm in 13C).

- Pyrimidine ring protons (δ 6.5–8.5 ppm, split due to J-coupling).

- Benzamide carbonyl (δ ~165 ppm in 13C) .

- ESI-MS : Confirm molecular ion [M+H]⁺ at m/z 377.2 (exact mass depends on isotopic pattern).

- IR : Stretching bands for amide (N–H ~3300 cm⁻¹; C=O ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target binding affinity?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the pyrimidine (e.g., replace methoxy with ethoxy or halogens) or benzamide (e.g., introduce electron-withdrawing groups like –NO₂). Use parallel synthesis for rapid screening .

- Binding Assays : Test analogs against target enzymes (e.g., kinases or bacterial enzymes) using fluorescence polarization or surface plasmon resonance (SPR). Compare IC₅₀ values to establish SAR trends .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses and identify key interactions (e.g., hydrogen bonds with pyrimidine N atoms) .

Q. How should researchers address contradictions in reported biological activities (e.g., antibacterial vs. antitumor effects)?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines). For antibacterial activity, use standardized MIC assays (CLSI guidelines); for antitumor tests, employ cell viability assays (MTT) across multiple cancer lines .

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm target relevance. For example, if bacterial AcpS-PPTase is implicated, validate via enzyme inhibition assays .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects in cell assays) .

Q. What pharmacokinetic parameters should be prioritized for in vivo optimization, and how can structural modifications improve metabolic stability?

- Methodological Answer :

- Key Parameters : Focus on bioavailability (logP <5), half-life (t₁/₂ >4 hrs), and metabolic stability (CYP450 resistance).

- Modifications :

- Metabolic Stability : Introduce fluorine atoms at para positions on the benzamide or pyrimidine to block oxidative metabolism .

- Solubility : Add polar groups (e.g., –OH, –SO₃H) to the benzamide phenyl ring to enhance aqueous solubility .

- In Vitro Testing : Use hepatic microsomal assays to quantify metabolite formation. Compare parent compound degradation rates between analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.